(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine with 3-bromo-4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the pyrrolidine ring to a more saturated form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in solvents like ether or THF.
Major Products Formed
Substitution Reactions: Products include (S)-2-(3-azido-4-methylphenyl)pyrrolidine, (S)-2-(3-thio-4-methylphenyl)pyrrolidine, and (S)-2-(3-alkoxy-4-methylphenyl)pyrrolidine.
Oxidation Reactions: Products include (S)-2-(3-bromo-4-hydroxymethylphenyl)pyrrolidine, (S)-2-(3-bromo-4-formylphenyl)pyrrolidine, and (S)-2-(3-bromo-4-carboxyphenyl)pyrrolidine.
Reduction Reactions: Products include (S)-2-(3-methylphenyl)pyrrolidine and this compound with a reduced pyrrolidine ring.
Scientific Research Applications
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromo-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that enhance or modulate its activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Bromo-4-methylphenyl)ethanone
- (S)-2-(3-Bromo-4-methylphenyl)propanoic acid
- (S)-2-(3-Bromo-4-methylphenyl)methanol
Uniqueness
(S)-2-(3-Bromo-4-methylphenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2S)-2-(3-bromo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
MZMAXJPUNFDTKC-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCN2)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)Br |
Origin of Product |
United States |
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